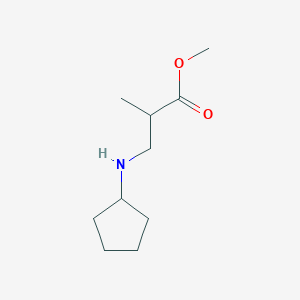

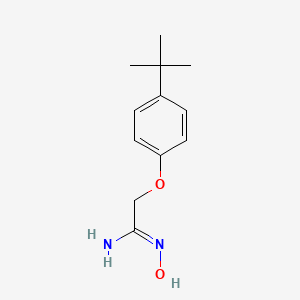

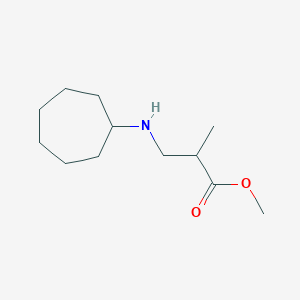

![molecular formula C11H22N2O3 B6352515 Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1154286-42-6](/img/structure/B6352515.png)

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate” is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of morpholine, which is a common moiety in various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate” consists of a morpholine ring attached to a propanoic acid moiety via an ethylamino linker . The morpholine ring is a six-membered ring containing an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis

“Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate” has a molecular weight of 230.3 . Other physical and chemical properties such as solubility, melting point, and reactivity would need to be determined experimentally.Scientific Research Applications

Chemical Synthesis

“Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate” is a unique chemical compound that can be used in the synthesis of various other compounds. It can serve as a building block in the creation of complex molecules for pharmaceutical and chemical research .

Pharmacological Applications

Morpholine derivatives, such as our compound, have been found to possess a wide variety of pharmacological activities. These include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .

Drug Development

This compound can be used in the development of new therapeutic agents. Its morpholine nucleus is present in several marketed drugs, making it a valuable component in drug discovery and development .

Polymerization Reactions

“Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate” can potentially be used in polymerization reactions. Similar compounds have been used as monomers in free radical polymerization reactions .

Corrosion Inhibition

Morpholine and its derivatives are often used as corrosion inhibitors. They can form a protective layer on metal surfaces, preventing oxidation and corrosion .

Solvent Applications

Morpholine and its derivatives can act as solvents in various chemical reactions. Their unique chemical properties make them suitable for dissolving a wide range of substances .

Mechanism of Action

Mode of Action

. The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Pharmacokinetics

. These properties play a crucial role in determining the bioavailability of the compound.

Action Environment

. Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.

properties

IUPAC Name |

methyl 2-methyl-3-(2-morpholin-4-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(11(14)15-2)9-12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNBBDREPCMPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN1CCOCC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)

![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)